molecular formula C10H12BrN3O B1345053 (5-Bromo-3-pyridinyl)(piperazino)methanone CAS No. 1017782-91-0

(5-Bromo-3-pyridinyl)(piperazino)methanone

Cat. No.: B1345053
CAS No.: 1017782-91-0
M. Wt: 270.13 g/mol
InChI Key: LRCQANGFZMRSDK-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

In the realm of organic chemistry, (5-Bromo-3-pyridinyl)(piperazino)methanone is recognized as a useful intermediate. The bromine atom on the pyridine (B92270) ring serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents. mdpi.com This functionalization capability is crucial for creating libraries of related compounds for screening in drug discovery programs.

From a medicinal chemistry perspective, the compound combines two "privileged scaffolds"—pyridine and piperazine (B1678402)—which are frequently found in biologically active molecules. researchgate.netfrontiersin.org The pyridine ring is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties, while the piperazine moiety is known to improve solubility and can be modified to interact with various biological targets. researchgate.net

Significance as a Privileged Building Block in Organic Synthesis

The term "privileged building block" refers to a molecular fragment that can serve as a basis for the development of a wide range of biologically active compounds. This compound fits this description due to the synthetic versatility offered by its structure. The piperazine nitrogen can be readily functionalized through reactions such as acylation, alkylation, and reductive amination, enabling the attachment of various side chains.

The strategic placement of the bromine atom on the pyridine ring further enhances its utility. This allows for late-stage diversification of the molecular structure, a key strategy in modern drug discovery to optimize the properties of a lead compound. The ability to systematically modify both the pyridine and piperazine components makes this compound a powerful tool for medicinal chemists.

Overview of Pyridine and Piperazine Scaffolds in Molecular Design

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. Its presence in a molecule can influence properties such as basicity, polarity, and the ability to form hydrogen bonds. Pyridine and its derivatives are found in a vast array of pharmaceuticals with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. mdpi.com

Piperazine is a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions. This scaffold is prized in drug design for its ability to improve the aqueous solubility and oral bioavailability of a compound. researchgate.net The two nitrogen atoms provide points for substitution, allowing for the creation of molecules that can interact with multiple binding sites on a biological target or for the attachment of different pharmacophores. researchgate.net The combination of these two scaffolds in this compound results in a building block with significant potential for the creation of novel and effective therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 1017782-91-0
Molecular Formula C₁₀H₁₂BrN₃O
Molecular Weight 270.13 g/mol
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as DMSO and methanol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyridin-3-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCQANGFZMRSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649787
Record name (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-91-0
Record name (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 3 Pyridinyl Piperazino Methanone and Its Analogues

Retrosynthetic Analysis of the (5-Bromo-3-pyridinyl)(piperazino)methanone Core

A retrosynthetic analysis of this compound (I) reveals that the primary disconnection can be made at the amide bond. This bond is formed between a 5-bromonicotinoyl derivative (II) and piperazine (B1678402) (III). The 5-bromonicotinoyl derivative, in turn, can be derived from 5-bromonicotinic acid (IV), which is a key intermediate. The synthesis of 5-bromonicotinic acid can be approached from various starting materials, including 3-pyridinol or other suitably substituted pyridine (B92270) precursors. This analysis highlights the key fragments and the strategic bond formations required for the synthesis of the target molecule.

Target Molecule/Intermediate Precursor(s) Key Transformation
This compound (I)5-Bromonicotinoyl derivative (II) and Piperazine (III)Amide bond formation
5-Bromonicotinoyl derivative (II)5-Bromonicotinic acid (IV)Carboxylic acid activation
5-Bromonicotinic acid (IV)Substituted pyridine precursorBromination and oxidation

Approaches to the 5-Bromo-3-pyridinyl Moiety

Direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. However, the presence of activating or directing groups can facilitate regioselective bromination. For instance, starting with nicotinic acid or its derivatives, electrophilic bromination can be directed to the 5-position. The reaction conditions, including the choice of brominating agent and solvent, are crucial for achieving the desired outcome. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a Lewis acid or oleum google.comresearchgate.net.

Starting Material Brominating Agent Conditions Product
3-HydroxypyridineN-BromosuccinimideAcetonitrile, reflux5-Bromo-3-hydroxypyridine
Nicotinic acidBromine/OleumHeat5-Bromonicotinic acid
2,3-dimethylpyridine1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Oleum 65%, 105°C5-bromo-2,3-dimethylpyridine google.com

Cross-coupling reactions provide a powerful tool for the construction of carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. The Suzuki-Miyaura coupling, for example, can be employed to couple a boronic acid derivative with a halogenated pyridine. In the context of synthesizing the 5-bromo-3-pyridinyl moiety, one could envision a strategy where a different functional group at the 5-position is converted to a bromine atom, or where a di-halogenated pyridine undergoes selective coupling. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been reported to proceed in moderate to good yields nih.govresearchgate.netnih.govmdpi.com. While not directly forming the 5-bromo-3-carbonyl linkage, this demonstrates the utility of such reactions on brominated pyridine systems. Similarly, Stille and Negishi couplings offer alternative methods for forming C-C bonds on the pyridine ring, which can be precursors to the desired 5-bromo-3-substituted pyridine mdpi.commdpi.com.

Recent advances in C-H activation provide a direct and atom-economical approach to functionalize pyridine rings. While direct C-H bromination at the 5-position can be challenging, the use of pre-halogenated pyridine building blocks allows for subsequent C-H functionalization at other positions. For instance, a 3-halopyridine can be used as a starting material, and a directing group can be installed to guide C-H activation and subsequent functionalization at a different position. Transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite has been demonstrated as an efficient method for synthesizing 3-chloro or 3-bromo-imidazo[1,2-a]pyridines rsc.orgresearchgate.net. Experimental and theoretical studies have also investigated the mechanism of pyridine C-H activation by certain iridium complexes nih.gov.

Pyridyne intermediates are highly reactive species that can be trapped by various nucleophiles to generate substituted pyridines nih.govwikipedia.org. The generation of a 3,4-pyridyne intermediate, for example, from a 3,4-dihalopyridine or a 3-bromo-4-silyltriflate pyridine, followed by trapping with a suitable nucleophile, could potentially lead to the formation of a 3,5-disubstituted pyridine. The regioselectivity of the nucleophilic addition to the pyridyne is a key consideration in this approach nih.govchemistryviews.org. While historically challenging to control, recent methods have improved the regioselectivity of reactions involving 3,4-pyridynes nih.govchemistryviews.org. The first postulation of pyridynes was by Levine and Leake in 1955 wikipedia.org.

Incorporation of the Piperazine Moiety

The final step in the synthesis of this compound is the formation of the amide bond between the 5-bromo-3-pyridinyl carbonyl group and piperazine. This is typically achieved through standard amide coupling reactions. The carboxylic acid (5-bromonicotinic acid) is first activated to a more reactive species, such as an acid chloride, an active ester, or by using a coupling agent. This activated intermediate then reacts with piperazine to form the desired amide.

Common methods for this transformation include:

Acid Chloride Method: 5-Bromonicotinic acid is converted to 5-bromonicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with piperazine, usually in the presence of a base to neutralize the HCl generated.

Coupling Agent Method: A variety of coupling agents can be used to facilitate the direct amidation of 5-bromonicotinic acid with piperazine. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency nih.govacgpubs.org.

Amidation Reactions for Carbonyl-Piperazine Linkage

The formation of the amide bond between the pyridine carboxylic acid and the piperazine ring is a fundamental step in the synthesis of this compound. Standard amidation procedures are frequently employed, often involving the activation of the carboxylic acid.

A common method involves the use of coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt). nih.gov In this process, the carboxylic acid is activated by EDC.HCl to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which is subsequently displaced by the nucleophilic nitrogen of the piperazine to form the desired amide. These reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). nih.gov

An alternative approach is the reaction of an acyl chloride derivative of the carboxylic acid with piperazine. This method is often efficient but may require harsher conditions and the use of a base to neutralize the hydrochloric acid byproduct.

Coupling AgentAdditiveSolventKey Features
EDC.HClHOBtDCM or DMFMild reaction conditions, high yields. nih.gov
Acyl ChlorideNoneAprotic SolventsPotentially higher reactivity, requires a base.

Coupling Strategies with Pyridine-3-carboxylic Acid Derivatives

The synthesis of the target compound often starts with a suitably substituted pyridine-3-carboxylic acid. 5-Bromonicotinic acid is a key starting material for introducing the bromo functionality at the desired position. This precursor can then be coupled with piperazine or its derivatives using the amidation methods described previously.

The synthesis of various heterocyclic carboxylic acid amides has been explored, demonstrating the versatility of coupling reactions with different amine nucleophiles. researchgate.net These reactions can sometimes be catalyzed by metal salts to improve efficiency. researchgate.net

Nucleophilic Substitution Reactions with Halogenated Piperazines

While less common for the direct synthesis of the parent compound, nucleophilic substitution reactions involving halogenated piperazines can be a viable strategy for creating more complex analogues. For instance, a pre-formed pyridine-containing electrophile could react with a halogenated piperazine. However, the reactivity of the piperazine nitrogen atoms generally makes them excellent nucleophiles, favoring their reaction with an activated carboxylic acid.

Nucleophilic aromatic substitution (SNAr) reactions are more relevant when considering modifications to an aryl group attached to the piperazine nitrogen. mdpi.comchemistrysteps.com In such cases, an electron-deficient aromatic ring bearing a leaving group can react with the piperazine nitrogen.

Advanced Synthetic Strategies for Complex Derivatization

To explore the structure-activity relationships of this compound analogues, advanced synthetic strategies are employed to modify both the pyridine and piperazine moieties.

Palladium-Catalyzed Coupling Reactions for Functionalization of the Bromo Position

The bromo substituent on the pyridine ring serves as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions. researchgate.netacs.org This approach allows for the late-stage diversification of the core structure.

Common palladium-catalyzed reactions that can be employed at the bromo position include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. mdpi.com

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

These reactions typically utilize a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, along with a suitable ligand and a base. mdpi.comrsc.orgacs.org

ReactionReactantCatalyst System (Example)Introduced Functional Group
SuzukiArylboronic acidPd(PPh₃)₄, K₃PO₄Aryl
HeckAlkenePd(OAc)₂, PPh₃Alkenyl
Buchwald-HartwigAminePd₂(dba)₃, BINAPAmino
SonogashiraAlkynePd(PPh₃)₄, CuIAlkynyl

Transformations of the Piperazine Ring for Diverse Substitutions

The piperazine ring offers another site for structural modification. The secondary amine (NH) group can be functionalized through various reactions to introduce a wide array of substituents, which can significantly influence the pharmacological properties of the molecule. researchgate.netnbinno.com

Methods for piperazine ring functionalization include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, benzyl, or other carbon-based groups. mdpi.comnih.gov

N-Arylation: Palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann coupling reactions with aryl halides can be used to introduce aryl or heteroaryl substituents. mdpi.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl groups.

General Experimental Considerations in Synthesis

The successful synthesis of this compound and its analogues requires careful attention to experimental details. d-nb.infotrine.edu

Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to monitor the progress of reactions and ensure the complete consumption of starting materials.

Purification: Purification of intermediates and final products is crucial for obtaining materials of high purity. Common techniques include column chromatography on silica gel, recrystallization, and preparative high-performance liquid chromatography (HPLC). researchgate.net

Structural Characterization: The identity and purity of the synthesized compounds are confirmed using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. acgpubs.orgscribd.com

Given that these syntheses often involve multiple steps, careful planning and execution are essential to maximize yields and obtain the desired products with high purity. vapourtec.com

Reaction Monitoring Techniques (e.g., TLC, LC-MS)

Effective monitoring of the reaction is essential to determine the point of completion, identify the formation of by-products, and optimize reaction conditions for improved yield and purity. waters.com The primary techniques employed for tracking the progress of amide bond formation are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). waters.comchemrxiv.org

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to monitor a reaction's progress by separating the starting materials, intermediates, and products based on their polarity. youtube.com For the synthesis of this compound, a sample is taken from the reaction mixture at various time intervals and spotted on a TLC plate, typically silica gel. youtube.comrsc.org

The plate is developed in a suitable solvent system, which is chosen to achieve good separation between the polar starting materials (5-bromonicotinic acid and piperazine) and the less polar amide product. reddit.com The spots can be visualized under UV light (254 nm), as pyridine-containing compounds are often UV-active. rsc.org Additionally, staining reagents can be used. For instance, ninhydrin stain is effective for detecting the primary/secondary amine of the piperazine starting material, while a general stain like potassium permanganate or ceric ammonium molybdate can visualize all components. researchgate.net The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that provides both separation and structural information, making it highly effective for monitoring complex reactions. waters.comgassnova.no It offers more detailed and quantitative data than TLC. waters.com The liquid chromatography component separates the compounds in the reaction mixture, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio (m/z). mdpi.comnih.gov

During the synthesis of this compound, LC-MS can be used to:

Track the consumption of the starting materials, 5-bromonicotinic acid and piperazine.

Monitor the formation of the desired product, this compound (C₁₀H₁₂BrN₃O, MW: 270.13). scbt.comsinfoochem.com

Identify any intermediates or by-products, aiding in the optimization of the reaction to minimize impurities.

This technique is particularly useful for confirming the identity of the product in real-time and providing a more accurate assessment of reaction conversion compared to TLC. waters.comacs.org

TechniquePrinciple of OperationTypical Application in SynthesisAdvantagesLimitations
Thin-Layer Chromatography (TLC)Separation based on differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. rsc.orgQualitative monitoring of the disappearance of reactants and appearance of the product. youtube.comFast, inexpensive, simple to perform. waters.comProvides limited structural information, less sensitive and not quantitative. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by HPLC followed by detection and identification based on mass-to-charge ratio. nih.govQuantitative monitoring of reactants and products; identification of intermediates and by-products. mdpi.commdpi.comHigh sensitivity and specificity; provides structural (mass) information. gassnova.noMore expensive equipment, requires more complex sample preparation and method development. waters.com

Purification Methodologies (e.g., Column Chromatography, Crystallization)

Once the reaction is complete, the crude product mixture requires purification to remove unreacted starting materials, reagents, and by-products. The most common methods for purifying compounds like this compound are column chromatography and crystallization.

Column Chromatography

Flash column chromatography is a standard method for purifying organic compounds on a preparative scale. mdpi.com The principle is similar to TLC, where the crude mixture is separated on a column packed with a stationary phase, typically silica gel. rsc.orgmdpi.com

For the purification of this compound, the crude material is loaded onto a silica gel column. A solvent system (eluent), often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is passed through the column. mdpi.commdpi.com The polarity of the eluent is often gradually increased to effectively separate the components. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed to yield the purified compound. For bromo-pyridinyl compounds, eluent systems such as n-hexane/ethyl acetate are commonly employed. mdpi.com

Crystallization

Crystallization is a technique used to obtain a highly pure, solid product from a solution. frontiersin.org It is often used as the final purification step after column chromatography or as a standalone method if the crude product is sufficiently pure. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals of the pure substance, while impurities remain dissolved in the solvent (mother liquor). google.comgoogle.com

The choice of solvent is critical for successful crystallization. Ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of piperazine derivatives and related organic compounds include alcohols (e.g., methanol, ethanol), ethyl acetate, or a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes). google.comacs.org The resulting crystalline solid is typically collected by filtration, washed with a small amount of cold solvent, and dried. frontiersin.org This method can yield products with very high purity. google.com

MethodologyPrincipleTypical ApplicationKey Parameters
Column ChromatographySeparation of compounds based on differential adsorption to a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. researchgate.netPrimary purification of the crude reaction mixture to remove major impurities.Stationary Phase (e.g., Silica Gel), Mobile Phase/Eluent (e.g., Hexane/Ethyl Acetate gradient). mdpi.com
CrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to slowly precipitate as pure crystals upon cooling. google.comFinal purification step to achieve high purity; removal of minor, structurally similar impurities.Solvent choice, cooling rate, temperature. google.comacs.org

Structural Characterization and Elucidation

Spectroscopic Analysis of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Detailed experimental ¹H and ¹³C NMR data for (5-Bromo-3-pyridinyl)(piperazino)methanone are not extensively available in publicly accessible literature. However, based on the known structure, predicted chemical shifts can be discussed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring. The three aromatic protons on the 5-bromopyridine moiety would appear as distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The eight protons of the piperazine ring would be found in the upfield region, likely as complex multiplets, due to the saturated nature of the ring. The presence of the amide carbonyl group would influence the chemical shifts of the adjacent piperazine protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data. It is expected to display ten distinct signals, one for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate at lower field (δ 120-155 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The carbonyl carbon of the methanone (B1245722) group would appear as a single peak at a significantly downfield position (typically δ 160-180 ppm). The four unique carbon atoms of the piperazine ring would be observed in the aliphatic region of the spectrum (typically δ 40-60 ppm).

A summary of predicted NMR data is presented below:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Hs7.0 - 9.0-
Piperazine Ring Hs2.5 - 4.0-
Pyridine Ring Cs-120 - 155
Piperazine Ring Cs-40 - 60
Carbonyl C-160 - 180

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be the C=O stretching vibration of the amide (methanone) group, which is expected to appear in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations of the pyridine and piperazine rings would also be observable. Aromatic C-H stretching vibrations from the pyridine ring would likely be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would appear just below 3000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
Amide C=O Stretch1630 - 1680
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C-N Stretch1000 - 1350
C-Br Stretch< 800

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

MS: In a standard mass spectrum, this compound (C₁₀H₁₂BrN₃O) would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity. The nominal molecular weight is 270.13 g/mol .

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₁₀H₁₂⁷⁹BrN₃O⁺, the calculated exact mass would be used to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Ion Expected m/z Notes
[C₁₀H₁₂⁷⁹BrN₃O]⁺~270Molecular ion with ⁷⁹Br
[C₁₀H₁₂⁸¹BrN₃O]⁺~272Molecular ion with ⁸¹Br

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic data provides crucial information about molecular connectivity, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Specific crystallographic data for this compound is not readily found in the public domain. The following sections discuss the expected structural features based on related compounds.

Molecular Conformation and Stereochemistry

The crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. The conformation of the piperazine ring, which typically adopts a chair conformation to minimize steric strain, would be determined. The relative orientation of the 5-bromopyridinyl and piperazino groups around the amide bond would also be established. This amide bond is expected to have significant double-bond character, leading to a planar geometry for the atoms involved (C-CO-N-C).

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound would pack together to form a crystal lattice. This packing is governed by various non-covalent intermolecular interactions.

Hydrogen Bonding: The secondary amine (N-H) in the piperazine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the formation of the supramolecular structure.

Halogen Bonding: The bromine atom on the pyridine ring possesses a region of positive electrostatic potential (a σ-hole) and can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen or oxygen atoms of neighboring molecules.

π-π Stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal packing.

These combined interactions would lead to a well-defined three-dimensional supramolecular assembly in the crystalline state.

Crystal Packing and Lattice Dynamics

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal packing and lattice dynamics for the compound this compound. Detailed studies determining its crystal system, space group, unit cell dimensions, and the specific intermolecular interactions governing its three-dimensional lattice structure are not available in the public domain.

Consequently, the creation of data tables for crystallographic parameters and a detailed discussion of its lattice dynamics is not possible at this time. Further research, including single-crystal X-ray diffraction analysis, would be required to elucidate these structural characteristics.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule, its most stable conformation. For a molecule like (5-Bromo-3-pyridinyl)(piperazino)methanone, this involves determining the precise bond lengths, bond angles, and dihedral angles of the interconnected pyridine (B92270) and piperazine (B1678402) rings.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict these geometric parameters with high accuracy. For example, studies on related substituted piperidine (B6355638) and pyridine derivatives have shown that optimized geometries from DFT calculations are in excellent agreement with experimental crystal structure data. researchgate.net The total energy calculated for the optimized structure corresponds to the molecule's stability. Furthermore, DFT can be used to calculate thermodynamic properties, providing a deeper understanding of the molecule's energetic landscape. researchgate.net

Table 1: Illustrative Calculated Properties for a Substituted Pyridine Derivative using DFT (Note: Data is representative of typical DFT outputs for analogous structures, not specific to this compound)

Parameter Calculated Value
Total Energy -2850 Hartrees
Dipole Moment 3.5 Debye
C-Br Bond Length 1.90 Å
C=O Bond Length 1.23 Å

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobasrah.edu.iq The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uobasrah.edu.iq Conversely, a small gap indicates that the molecule is more polarizable and more reactive. In computational studies of related pyridine and piperazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the piperazine nitrogen atoms or the pyridine ring, while the LUMO may be distributed across the pyridine ring and the carbonyl group. For pyridine amide derivatives, frontier orbitals are typically distributed around the pyridine ring, the carbonyl oxygen, and amino nitrogen atoms. physchemres.org

Table 2: Representative Frontier Molecular Orbital Data for Analogous Heterocyclic Compounds (Note: Values are illustrative and derived from studies on similar molecular scaffolds.)

Parameter Energy (eV)
HOMO Energy -6.30
LUMO Energy -1.81

| HOMO-LUMO Gap (ΔE) | 4.49 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. pearson.commdpi.com

A key feature in halogenated compounds like this compound is the phenomenon of the "σ-hole". This refers to a region of positive electrostatic potential located on the halogen atom (bromine, in this case) along the axis of the carbon-bromine (C-Br) covalent bond. nih.gov This electron-deficient cap arises from the anisotropic distribution of electron density around the halogen atom. acs.org The positive σ-hole can engage in an attractive, non-covalent interaction with a nucleophilic region (like a lone pair on a nitrogen or oxygen atom) on another molecule. This highly directional interaction is known as a halogen bond. nih.gov

ESP analysis of brominated pyridines clearly shows this positive region on the bromine atom, which is crucial for its ability to act as a halogen bond donor. researchgate.netacs.org The magnitude of the positive potential on the σ-hole is influenced by the electronic environment; for instance, protonation or N-methylation of a halogenated pyridine ring has been shown to considerably increase the positive ESP of the halogen σ-hole, enhancing its halogen bonding capability. acs.org

Mechanistic Investigations of Related Reactions

Theoretical calculations are not only used to study static molecular properties but also to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.

The pyridine and piperazine rings are common scaffolds in pharmaceuticals and are subject to various chemical transformations. Computational studies can elucidate the mechanisms of these reactions. For example, DFT can be used to model the hydrogenation of pyridine rings to form piperidines, a common synthetic transformation. figshare.com Such studies can map the potential energy surface of the reaction, identify intermediates and transition states, and explain the stereoselectivity of the process. Similarly, computational models can investigate ring-opening or interconversion reactions, such as the transformation of pyrimidine (B1678525) rings into pyridines, by detailing the influence of nucleophiles and substituents on the reaction pathway.

The theoretical understanding of the σ-hole and halogen bonding provides a rational basis for their use in synthesis and crystal engineering. Halogen bonding is increasingly recognized as a reliable tool for controlling the self-assembly of molecules in the solid state and for designing potent enzyme inhibitors. escholarship.org

Computational studies have been instrumental in quantifying the strength and directionality of halogen bonds. nih.gov Theoretical analyses of complexes between halogenated molecules (like bromopyridines) and Lewis bases show that the interaction energy is primarily electrostatic in nature, though polarization and dispersion forces also play a significant role. acs.org These studies correlate the strength of the halogen bond with the magnitude of the σ-hole's positive potential and the nucleophilicity of the halogen bond acceptor. acs.org This theoretical framework allows for the rational design of molecules where halogen-mediated interactions are used to direct chemical reactions or to ensure specific binding to a biological target. escholarship.org

Theoretical and computational chemistry offer powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules at an atomic level. In the absence of extensive experimental data for this compound, computational studies on analogous structures provide critical insights into its likely conformational preferences. This section focuses on the theoretical analysis of the two key flexible components of the molecule: the piperazine ring and the amide linker connecting it to the pyridine moiety.

Ring Puckering Analysis of the Piperazine Ring

The six-membered piperazine ring is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation for an unsubstituted piperazine ring is the chair form. ed.ac.uk For N-substituted piperazines, such as the one in this compound, the chair conformation is also generally the most thermodynamically favored. nih.gov

Computational studies on N-acylpiperazines and related derivatives consistently show a preference for the chair conformation in the ground state. researchgate.net In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial. For the N-carbonyl substituent in this compound, it is expected to predominantly occupy the equatorial position to minimize steric hindrance. The hydrogen atom on the other nitrogen of the piperazine ring would also favor the equatorial position. ed.ac.uk

The piperazine ring is not static and can undergo conformational inversion through a process known as chair-chair interconversion or ring flipping. This process involves passing through higher energy transition states, such as the twist-boat and boat conformations. Dynamic NMR studies on some N,N'-disubstituted piperazines have been used to determine the energy barriers for this process. researchgate.net While specific data for this compound is unavailable, the energy barrier for ring inversion in similar N-acylpiperazines is expected to be in a range that allows for rapid interconversion at room temperature. researchgate.net

In certain environments, such as in the presence of metal ions, the piperazine ring can be forced into a higher energy boat conformation to facilitate bidentate coordination. nih.gov However, for the free molecule in solution, the chair conformation is anticipated to be the most populated.

The puckering of the piperazine ring can be quantitatively described using Cremer-Pople parameters. While specific values for this compound have not been reported, theoretical calculations on model N-acylpiperazines would be necessary to determine the precise puckering amplitude and phase, confirming the chair geometry.

Rotational Barriers and Conformational Preferences of the Amide Linker

The amide bond (CO-N) between the pyridine ring and the piperazine moiety exhibits partial double bond character due to resonance. This restricts free rotation around the C-N bond and leads to the existence of rotational isomers (rotamers). The planarity of the amide group is a key structural feature.

Computational and experimental studies on nicotinamide (B372718), a close analogue of the 5-bromo-3-pyridinylcarbonyl portion of the target molecule, provide valuable data on the rotational barrier of the amide bond. researchgate.net Dynamic NMR spectroscopy and ab initio calculations have been employed to quantify this barrier. For nicotinamide, the activation enthalpy for amide rotation has been determined experimentally. researchgate.net These studies indicate a substantial energy barrier to rotation, which is influenced by electronic and steric factors. researchgate.netnih.gov

The substitution pattern on the pyridine ring can influence the rotational barrier. In the case of this compound, the bromine atom at the 5-position is not expected to introduce significant steric hindrance with the amide group. The primary steric interactions would be between the carbonyl oxygen and the hydrogen atom at the 4-position of the pyridine ring, and between the piperazine ring and the hydrogen atom at the 2-position of the pyridine ring.

Ab initio calculations on nicotinamide have shown that the transition state for rotation involves the amide group being perpendicular to the pyridine ring, which disrupts the π-electron delocalization between the two systems. researchgate.net The energy difference between the planar ground state and the perpendicular transition state defines the rotational barrier.

Below is a table summarizing representative theoretical data for the rotational barrier of nicotinamide, which serves as a model for the amide linker in this compound.

ParameterValue (Nicotinamide)Method
Activation Enthalpy (ΔH‡)12.9 ± 0.3 kcal/molDynamic NMR researchgate.net
Activation Entropy (ΔS‡)-7.7 ± 0.9 cal/mol·KDynamic NMR researchgate.net
Calculated Rotational Barrier~17.9 kcal/molTemperature-Dependent 1H NMR projectng.comaau.edu.et

These values indicate that at room temperature, the rotation around the amide bond is slow on the NMR timescale, leading to distinct signals for atoms on either side of the bond. The conformational preference is for the carbonyl group to be coplanar with the pyridine ring to maximize π-conjugation. Two planar conformers are possible, with the carbonyl oxygen pointing away from or towards the nitrogen of the pyridine ring. The relative energies of these conformers would be influenced by subtle electronic and steric effects.

Applications in Advanced Chemical Synthesis and Material Science

Role as a Functionalized Building Block in Heterocyclic Chemistry

In the realm of organic synthesis, "building blocks" are foundational molecules from which larger, more complex structures are assembled. sigmaaldrich.com (5-Bromo-3-pyridinyl)(piperazino)methanone is a prime example of a heterocyclic building block, a class of compounds that form the backbone of many pharmacologically active agents and functional materials. sigmaaldrich.com Its utility stems from the presence of distinct chemical features: the pyridine (B92270) ring, the piperazine (B1678402) ring, and the reactive carbon-bromine bond, each offering a pathway for molecular elaboration.

The structure of this compound is inherently suited for the synthesis of intricate polycyclic systems. The piperazine ring contains two nitrogen atoms, one of which is acylated, leaving the second nitrogen available for further reactions. This secondary amine can participate in cyclization reactions with suitable bifunctional reagents. For instance, it can undergo condensation with α,β-unsaturated ketones or esters to form fused heterocyclic systems. Furthermore, intramolecular reactions, potentially following a primary modification at the bromo position, can lead to the formation of rigid, three-dimensional polycyclic structures. Strategies such as Ugi-Zhu and cascade reactions are often employed to rapidly build molecular complexity from such building blocks, creating novel polyheterocyclic frameworks. nih.gov

The bromine atom at the 5-position of the pyridine ring is the most versatile functional handle on the molecule. The carbon-bromine bond is a well-established reactive site for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. uzh.ch This allows for the strategic introduction of a wide array of substituents, effectively serving as a linchpin for molecular diversification. Beyond cross-coupling, the bromo group can be converted into other functionalities. For example, it can be transformed into an organolithium or Grignard reagent through metal-halogen exchange, which can then react with various electrophiles to introduce alkyl, carbonyl, or hydroxyl groups. This reactivity makes the compound a valuable precursor, enabling the synthesis of a diverse library of derivatives from a single, common intermediate. researchgate.net

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The bromo-pyridine core of this compound makes it an ideal substrate for these transformations. mdpi.com

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com The bromo group on the pyridine ring of this compound can be efficiently coupled with various aryl, heteroaryl, or vinyl boronic acids or their esters. nih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, which are crucial when dealing with a multifunctional molecule like the subject compound. nih.gov The result is the formation of a new biaryl or vinyl-pyridine structure, which is a common motif in pharmaceuticals and functional materials. mdpi.comresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerPalladium CatalystLigandBasePotential Product
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄(5-Phenyl-3-pyridinyl)(piperazino)methanone
4-Methoxyphenylboronic acidPd₂(dba)₃RuPhosK₂CO₃5-(4-Methoxyphenyl)-3-pyridinylmethanone
Thiophene-2-boronic acidPd(PPh₃)₄PPh₃Na₂CO₃(5-(Thiophen-2-yl)-3-pyridinyl)(piperazino)methanone
Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)dppfCs₂CO₃(5-Vinyl-3-pyridinyl)(piperazino)methanone

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgacsgcipr.org This reaction allows for the substitution of the bromine atom on the pyridine ring with a wide variety of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. acsgcipr.org This transformation is particularly useful for synthesizing molecules with applications in medicinal chemistry, where substituted amino-pyridines are prevalent structures. nih.gov Similar to the Suzuki coupling, the reaction requires a palladium catalyst, a specialized phosphine ligand, and a base. The choice of ligand is critical and is often tailored to the specific substrates being coupled. nih.gov This method provides a direct and efficient route to compounds that would be difficult to synthesize using classical methods. rsc.org

Table 2: Representative Buchwald-Hartwig Amination Reactions

Amine PartnerPalladium PrecatalystLigandBasePotential Product
MorpholinePd₂(dba)₃BINAPNaOt-Bu(5-(Morpholino)-3-pyridinyl)(piperazino)methanone
AnilineG3-XPhosXPhosK₃PO₄(5-(Phenylamino)-3-pyridinyl)(piperazino)methanone
BenzylamineG4-tBuBrettPhostBuBrettPhosLHMDS5-(Benzylamino)-3-pyridinylmethanone
PyrrolidinePd(OAc)₂RuPhosCs₂CO₃(5-(Pyrrolidin-1-yl)-3-pyridinyl)(piperazino)methanone

Design and Synthesis of Functional Molecular Architectures

The true potential of this compound is realized when its multiple reactive sites are exploited in concert to build large, functional molecular architectures. sigmaaldrich.com By combining the derivatization of the bromo group with modifications at the piperazine nitrogen, chemists can design and synthesize complex molecules with specific functions.

For example, a Suzuki coupling reaction could be used to introduce a fluorescent chromophore at the pyridine 5-position. Subsequently, the secondary amine of the piperazine ring could be used to attach this fluorescent unit to a polymer, a biomolecule, or another molecular scaffold. This creates a modular approach to developing chemical probes or labeled materials.

Alternatively, two units of this compound could be linked together. A double Suzuki coupling with a diboronic acid could create a symmetrical dimeric structure, forming a rigid linker suitable for constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In another approach, the piperazine nitrogen of one unit could be acylated with the nicotinoyl chloride derived from another, creating a unique dimeric structure with potential as a chelating ligand for metal ions. This strategic, stepwise functionalization allows for the precise construction of molecules with defined shapes, sizes, and functionalities for applications ranging from materials science to medicinal chemistry.

Self-Assembly Studies Driven by Halogen Bonding and Other Non-Covalent Interactions

The self-assembly of this compound into ordered supramolecular structures is primarily governed by a combination of halogen bonding and other non-covalent interactions. The bromine atom on the pyridine ring is a potential halogen bond donor, capable of interacting with electron-rich atoms. Halogen bonds are highly directional and specific non-covalent interactions that have become a reliable tool in crystal engineering for the construction of predictable supramolecular architectures. The strength of these bonds can be tuned, and they generally follow the order I > Br > Cl in terms of interaction strength.

In the case of this compound, the bromine atom can form halogen bonds with suitable acceptor atoms, such as the nitrogen atoms of the piperazine ring in neighboring molecules. Specifically, the terminal nitrogen atom of a piperazine fragment is recognized as a potent halogen bond acceptor site. This interaction can lead to the formation of well-defined one-dimensional chains or more complex two- and three-dimensional networks.

Hydrogen Bonding: The piperazine moiety contains N-H groups that can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can serve as hydrogen bond acceptors. These interactions are fundamental in directing the packing of molecules in the solid state.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of the crystal lattice.

The interplay of these various non-covalent interactions dictates the final supramolecular architecture. The directionality and strength of halogen bonds, complemented by the network of hydrogen bonds and other weaker interactions, allow for a high degree of control over the molecular assembly process.

Potential Non-Covalent Interactions in this compound Assemblies

Interaction TypeDonorAcceptorPotential Role in Self-Assembly
Halogen BondingBromine on Pyridine Ring (C-Br)Piperazine Nitrogen, Carbonyl Oxygen, Pyridine NitrogenDirectional control of primary supramolecular synthons, formation of chains and networks.
Hydrogen BondingPiperazine N-HCarbonyl Oxygen, Pyridine Nitrogen, Piperazine NitrogenReinforcement of supramolecular structure, formation of tapes, sheets, and 3D networks.
π-π StackingPyridine RingPyridine RingStabilization of layered structures.
C-H···π InteractionsAliphatic C-H (Piperazine), Aromatic C-H (Pyridine)Pyridine RingFine-tuning of molecular packing and overall crystal density.

Integration into Extended Chemical Systems for Targeted Properties

The well-defined interaction motifs of this compound make it an excellent building block for integration into more complex, extended chemical systems with targeted properties. The presence of both a halogen bond donor (bromopyridine) and acceptor sites (piperazine) within the same molecule allows for its use as a versatile synthon in crystal engineering and the synthesis of functional materials.

One of the primary strategies for integrating this compound into larger systems is through co-crystallization with other molecules that possess complementary functional groups. For instance, by co-crystallizing with strong halogen bond donors like diiodoperfluorobenzenes, the piperazine nitrogen of this compound can act as a robust acceptor, leading to the formation of highly ordered co-crystals with predictable architectures. Conversely, when co-crystallized with strong halogen bond acceptors, the bromopyridine moiety can serve as the primary donor.

The functionalization of the piperazine ring offers another avenue for creating extended systems. The secondary amine of the piperazine can be reacted with a variety of electrophiles to introduce new functionalities. This allows for the covalent linking of the core this compound unit into larger oligomeric or polymeric structures. The properties of these resulting materials can be tailored by the choice of the linking group and the functionalities introduced.

The targeted properties that can be engineered by incorporating this molecule into extended systems include:

Nonlinear Optical (NLO) Materials: The combination of an electron-donating piperazine group and an electron-withdrawing bromopyridine ring connected through a conjugated system can give rise to molecules with significant second-order NLO properties. The self-assembly into non-centrosymmetric crystal structures, guided by halogen and hydrogen bonding, is crucial for achieving bulk NLO activity.

Porous Materials: By designing appropriate linkers and utilizing the directional nature of the non-covalent interactions, it is possible to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with pores of specific sizes and chemical environments. The piperazine and pyridine nitrogens can also serve as coordination sites for metal ions in the formation of MOFs.

Pharmaceutical Co-crystals: The ability to form stable co-crystals with active pharmaceutical ingredients (APIs) can be exploited to modify the physicochemical properties of drugs, such as solubility, stability, and bioavailability.

Strategies for Integrating this compound into Extended Systems

StrategyInteracting MoietyResulting SystemTargeted Properties
Co-crystallizationBromopyridine (as halogen bond donor), Piperazine (as halogen bond acceptor)Binary or multi-component co-crystalsModified optical, magnetic, or pharmaceutical properties.
Covalent SynthesisPiperazine N-H (for functionalization)Oligomers, Polymers, MacrocyclesProcessable materials with tailored electronic and mechanical properties.
Coordination ChemistryPyridine and Piperazine Nitrogens (as ligands)Coordination Polymers, Metal-Organic Frameworks (MOFs)Catalysis, gas storage, separation.

Structure Activity Relationship Sar and Substructural Role Investigations

Impact of the 5-Bromo-3-pyridinyl Moiety on Molecular Properties

The 5-bromo-3-pyridinyl moiety serves as a critical component that significantly influences the electronic and stereochemical characteristics of the entire molecule. This substituted aromatic system is fundamental in defining the molecule's reactivity and its capacity for molecular recognition.

Electronic Effects and Reactivity Modulation

The electronic properties of the pyridine (B92270) ring are intrinsically π-deficient due to the electronegative nitrogen atom. This inherent electron deficiency is further modulated by the substituents at the 3 and 5 positions.

Inductive and Resonance Effects: The bromine atom at the 5-position acts primarily as an electron-withdrawing group through its inductive effect (-I), pulling electron density away from the aromatic ring. Conversely, it has a weak electron-donating resonance effect (+M) due to its lone pairs, but the inductive effect is generally dominant for halogens in such systems. mdpi.com The methanone (B1245722) group at the 3-position is also strongly electron-withdrawing. The combination of the ring nitrogen and these two electron-withdrawing groups significantly lowers the electron density of the pyridine ring, which can impact its reactivity in processes like electrophilic aromatic substitution. nih.govrsc.org

Modulation of Basicity: The pyridine nitrogen has a lone pair of electrons that can accept a proton, giving it basic properties. However, the presence of strong electron-withdrawing groups like bromo and acyl substituents significantly reduces the basicity of the pyridine nitrogen. nih.gov This makes the pyridine nitrogen in this specific moiety a much weaker base compared to unsubstituted pyridine (pKa ≈ 5.2). This reduced basicity can be crucial in preventing unwanted interactions or metabolic reactions at the ring nitrogen.

The table below summarizes the expected electronic influence of the substituents on the pyridine ring.

SubstituentPositionPrimary Electronic EffectImpact on Ring Electron Density
Nitrogen1Inductive/ResonanceDecrease
Methanone3Inductive/ResonanceDecrease
Bromine5InductiveDecrease

Stereochemical Influence on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is crucial for a molecule's ability to bind to a biological target. nih.gov The 5-bromo-3-pyridinyl moiety imposes a rigid, planar geometry that acts as a scaffold, orienting the other parts of the molecule in a defined space.

Planar Scaffold: The aromatic pyridine ring is flat, which can facilitate favorable π-π stacking or edge-to-face interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein binding pocket. researchgate.netmdpi.com The specific positioning of the nitrogen and bromine atoms creates a distinct electrostatic potential map on this planar surface, guiding its orientation during molecular recognition. mdpi.com

Directional Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The bromine atom, while primarily influencing electronics, can also participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can contribute to binding affinity.

Contribution of the Piperazino Group to Molecular Interactions

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and engage in specific molecular interactions. mdpi.comresearchgate.net

Role of Piperazine as a Basic Nitrogen Center

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. researchgate.net The unsubstituted nitrogen (N-4) of the piperazino group in (5-Bromo-3-pyridinyl)(piperazino)methanone is a key basic center.

Basicity and pKa: The secondary amine in the piperazine ring is basic, with a typical pKa value in the range of 9.5-9.8 for the protonated form. nih.govdrugbank.comwikipedia.org This basicity means that at physiological pH (around 7.4), a significant portion of these piperazine groups will be protonated, carrying a positive charge. This charge can form strong ionic bonds with acidic amino acid residues, such as aspartate or glutamate, in a receptor's binding site. nih.gov This interaction is often a critical anchor point for many piperazine-containing drugs. nih.gov

Solubility and Pharmacokinetics: The ability to form a salt at this basic nitrogen center generally increases the water solubility of the molecule, which is a favorable property for drug candidates. researchgate.netnih.gov The basicity of piperazine is often fine-tuned by chemists to balance properties like cell permeability and target binding. cambridgemedchemconsulting.com

Conformational Flexibility and Its Implications for Molecular Fitting

Unlike the rigid pyridine ring, the saturated piperazine ring is conformationally flexible. This flexibility is a critical aspect of its function in molecular interactions.

Chair-Boat Conformations: The piperazine ring predominantly exists in a low-energy chair conformation to minimize steric strain. rsc.org However, it can undergo ring-flipping to an alternative chair conformation or adopt higher-energy twist-boat conformations. nih.gov This conformational adaptability allows the piperazine ring and its substituents to adjust their spatial orientation to fit optimally within the three-dimensional constraints of a binding pocket. nih.govnih.gov

Impact of N-Acylation: The attachment of the methanone linker to one of the piperazine nitrogens (N-1) introduces an amide bond. This has two significant conformational effects. Firstly, rotation around the amide C-N bond is restricted due to its partial double-bond character, influencing the orientation of the pyridinyl moiety relative to the piperazine ring. mdpi.com Secondly, the presence of the acyl group can influence the preference for axial versus equatorial positioning of substituents in certain derivatives, which can be critical for receptor binding. nih.gov The ability to adopt a specific low-energy conformation can be a determining factor for biological activity. nih.govresearchgate.net

Significance of the Methanone Linker

Structural Rigidity and Orientation: The carbonyl group is planar, which restricts the rotational freedom between the pyridine ring and the piperazine ring. This rigidity helps to hold the two key pharmacophoric groups in a more defined relative orientation, which can reduce the entropic penalty upon binding to a target.

Electronic Influence: As a carbonyl group, the methanone linker is electron-withdrawing and contributes to the electronic properties of the adjacent pyridine ring, as discussed previously. It also influences the electronics of the N-1 nitrogen of the piperazine ring, making it part of an amide and thus non-basic, ensuring that only the N-4 nitrogen acts as the primary basic center.

The table below summarizes the key roles of the methanone linker.

FeatureDescriptionImplication for SAR
Structural Role Connects pyridinyl and piperazino moietiesOrients the two key groups in a defined spatial relationship.
Hydrogen Bonding Carbonyl oxygen is a hydrogen bond acceptorProvides a key interaction point for binding to biological targets.
Electronic Nature Electron-withdrawing; forms an amide bondModulates pyridine ring reactivity; renders N-1 of piperazine non-basic.

Role in Connecting Diverse Scaffolds

The primary role of the this compound moiety is to act as a bifunctional linker, covalently connecting two or more distinct chemical scaffolds. This function is critical in the design of molecules intended to interact with multiple biological targets or to bridge different regions within a single target's binding site.

The piperazine component is a well-established and privileged scaffold in medicinal chemistry, frequently employed to link active substructures. researchgate.netresearchgate.net Its appeal stems from its physicochemical properties and the presence of two nitrogen atoms. nih.gov One nitrogen atom is engaged in an amide bond with the 5-bromo-3-pyridinyl moiety, while the second remains a nucleophilic secondary amine. This free amine provides a convenient attachment point for a wide array of other molecular fragments or functional groups through reactions such as amidation, alkylation, or urea (B33335) formation. nih.gov This versatility allows medicinal chemists to systematically modify a lead compound, attaching different scaffolds to probe interactions with a biological target and optimize activity.

The 5-bromopyridine end of the molecule also offers a reactive handle for diversification. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of diverse aryl, heteroaryl, or alkyl groups. Furthermore, the pyridine ring itself is a common feature in many drugs and natural products, valued for its ability to form hydrogen bonds, its stability, and its specific electronic properties that can contribute to binding affinity with target proteins. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. mdpi.com

The combination of these features in a single compound makes this compound a valuable tool for creating libraries of complex molecules for drug discovery programs, such as Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding molecule to an E3 ligase-binding molecule. rsc.orgnih.govrsc.org

Component of this compoundFunction as a ConnectorCommon Covalent Linkages FormedExamples of Scaffolds to be Connected
Piperazine (Secondary Amine)Provides a nucleophilic site for derivatization.Amide, Urea, Carbamate, Sulfonamide, Alkyl chainCarboxylic acids, Isocyanates, Chloroformates, Sulfonyl chlorides, Alkyl halides
5-BromopyridineProvides an electrophilic site for cross-coupling reactions.Carbon-Carbon bonds, Carbon-Nitrogen bondsAryl/Heteroaryl boronic acids, Alkynes, Amines
Pyridine NitrogenActs as a hydrogen bond acceptor or coordinates with metals.Non-covalent (Hydrogen bonds)Amino acid residues in proteins (e.g., Ser, Thr, Asn)

Influence on Overall Molecular Topology and Rigidity

Beyond simply connecting molecular fragments, the this compound structure imparts specific conformational properties to the molecules it is incorporated into. The topology and rigidity of a linker are crucial factors in drug design, as they control the spatial orientation of the connected scaffolds, which in turn dictates the efficacy of their interaction with biological targets. nih.gov

The piperazine ring is a key contributor to the linker's rigidity. Compared to flexible aliphatic chains, the cyclic nature of piperazine restricts bond rotation. rsc.orgrsc.org This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Natural products often exhibit greater molecular rigidity than synthetic compounds, a feature that can be beneficial in addressing challenging targets like protein-protein interactions. researchgate.net The inclusion of a piperazine ring is a common strategy to introduce this advantageous rigidity. rsc.orgnih.gov

Finally, the 5-bromopyridine ring is an aromatic, planar system that adds another element of rigidity. The defined geometry of this moiety, combined with the conformational constraints of the piperazine ring and the planar amide bond, results in a linker that provides a well-defined spatial orientation for the attached chemical scaffolds. This controlled topology is essential for the rational design of molecules where the distance and relative orientation between functional groups are critical for biological activity. nih.gov

Structural FeatureInfluence on Molecular PropertiesImpact on Drug Design
Piperazine RingIncreases rigidity compared to acyclic linkers; adopts a defined chair conformation.Reduces conformational flexibility, potentially lowering the entropic cost of binding and improving affinity. rsc.org
Amide (Methanone) BondPlanar geometry restricts rotation between the pyridine and piperazine rings.Adds a predictable, rigid element to the linker backbone.
5-Bromopyridine RingAromatic, planar structure.Provides a rigid scaffold and specific vector for substituent placement.
Overall MoietyCreates a semi-rigid linker with a well-defined three-dimensional shape (topology).Allows for precise control over the spatial orientation of connected pharmacophores. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical industry. rsc.org Consequently, there is a strong impetus to develop greener, more sustainable methods that minimize waste, reduce energy consumption, and avoid hazardous reagents. Traditional methods for synthesizing compounds like (5-Bromo-3-pyridinyl)(piperazino)methanone often involve coupling reactions that may use harsh conditions or expensive catalysts. Future research will likely pivot towards more environmentally benign alternatives.

Key emerging strategies include:

Enzymatic Synthesis: The use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offers a highly selective and efficient method for amide bond formation under mild conditions. nih.gov This enzymatic approach could be adapted for the direct coupling of 5-bromonicotinic acid and piperazine (B1678402), using green solvents like cyclopentyl methyl ether, thereby eliminating the need for intensive purification steps. nih.gov

Electrosynthesis: Electrochemical methods are gaining traction as a sustainable tool for chemical synthesis. rsc.org Electrosynthesis can drive the formation of amides, often obviating the need for chemical oxidants or reductants and proceeding under ambient temperature and pressure. rsc.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, aligning with the principles of green chemistry. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies
Synthetic StrategyKey AdvantagesPotential Application to this compound
Enzymatic AmidationHigh selectivity, mild reaction conditions, reduced waste, use of green solvents. nih.govDirect coupling of a 5-bromonicotinic acid derivative with piperazine using a lipase biocatalyst. nih.gov
ElectrosynthesisAvoids chemical reagents, energy-efficient, high atom economy. rsc.orgElectrochemical activation of the carboxylic acid followed by reaction with piperazine.
One-Pot ReactionsIncreased efficiency, reduced purification steps, lower solvent usage. researchgate.netmdpi.comA tandem sequence starting from simpler precursors to build the pyridine (B92270) and piperazine rings and form the amide bond in a single process.
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced reaction control. researchgate.netAcceleration of the coupling reaction between the activated pyridine acid and piperazine.

Exploration of Advanced Catalytic Applications

The nitrogen atoms in both the pyridine and piperazine rings of this compound make it an attractive candidate as a ligand in coordination chemistry. Transition metal complexes featuring pyridine ligands are well-established in catalysis. wikipedia.orgresearchgate.net The compound can potentially act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the piperazine nitrogens, or as a bridging ligand connecting two metal centers.

Future research could explore:

Homogeneous Catalysis: Designing novel transition metal complexes where this compound or its derivatives serve as the directing ligand. The electronic properties of the ligand could be tuned by modifying substituents on either ring. These new complexes could be screened for activity in catalytic processes such as cross-coupling reactions (e.g., Suzuki or Heck), hydrogenations, or oxidations. The bromo-substituent itself offers a handle for further functionalization, such as in palladium-catalyzed Suzuki cross-coupling reactions. mdpi.com

Metal-Organic Frameworks (MOFs): The rigid structure of the pyridine ring and the flexible conformational geometry of the piperazine moiety make this compound a potential building block for constructing porous MOFs. These materials have applications in gas storage, separation, and heterogeneous catalysis.

Table 2: Potential Catalytic Applications
Area of CatalysisPotential Role of the CompoundExample Target Reactions
Homogeneous CatalysisAs a bidentate or monodentate ligand for transition metals (e.g., Pd, Ru, Rh, Co). wikipedia.orgnih.govCarbon-carbon bond formation, asymmetric hydrogenation, oxidation of alcohols.
Heterogeneous CatalysisAs an organic linker to construct Metal-Organic Frameworks (MOFs).Gas separation, selective oxidation, fine chemical synthesis.
Photoredox CatalysisAs a ligand in light-absorbing metal complexes.Radical-mediated organic transformations.

Integration into Rational Design Methodologies for Next-Generation Molecular Entities

The pyridine and piperazine scaffolds are considered "privileged structures" in medicinal chemistry, appearing frequently in FDA-approved drugs and biologically active compounds. researchgate.netmdpi.com This makes this compound an excellent starting point for rational drug design and the discovery of new molecular entities.

Emerging avenues in this area include:

Fragment-Based Drug Discovery (FBDD): The compound can be deconstructed into its constituent fragments (bromo-pyridine, amide, piperazine) or used as a whole scaffold for elaboration. By systematically modifying each part—for instance, replacing the bromine with other groups via cross-coupling or substituting the second nitrogen of the piperazine—large libraries of new compounds can be generated.

Computational and In Silico Screening: Molecular docking is a powerful tool to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.govbohrium.com The structure of this compound can be used as a query in computational models to design new derivatives with high predicted binding affinity for specific targets. nih.govsemanticscholar.org Quantitative Structure-Activity Relationship (QSAR) studies can further refine these designs by correlating structural features with biological activity. nih.gov This in silico approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Table 3: Rational Design Workflow
StepDescriptionTools and Techniques
1. Target IdentificationIdentify a biological target (e.g., enzyme, receptor) implicated in a disease.Bioinformatics, literature review.
2. Scaffold SelectionUse this compound as a core scaffold for derivatization.Chemical informatics, scaffold hopping.
3. In Silico Library GenerationComputationally generate a virtual library of derivatives by modifying the scaffold.Combinatorial chemistry software.
4. Molecular DockingDock the virtual library against the 3D structure of the biological target to predict binding modes and affinities. nih.govsemanticscholar.orgAutoDock, LigandScout, LeDock. semanticscholar.orgnih.gov
5. Synthesis and ScreeningSynthesize the highest-scoring virtual hits and test their biological activity in vitro.Parallel synthesis, high-throughput screening.
6. Lead OptimizationFurther refine the structure of the most active compounds based on experimental data to improve potency and pharmacokinetic properties.QSAR, medicinal chemistry expertise. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (5-Bromo-3-pyridinyl)(piperazino)methanone, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives can react with piperazine-containing precursors under phase-transfer catalysis or in polar aprotic solvents like DMF. Catalysts such as p-toluenesulfonic acid may enhance yield . Optimization involves controlling temperature (e.g., 80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton and carbon environments, with the bromine atom causing distinct deshielding in the pyridine ring .
  • X-ray Diffraction (XRD): Single-crystal XRD with software like SHELX refines bond lengths and angles, resolving potential stereochemical ambiguities .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and bromine isotope patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a cool, dry environment under inert gas (e.g., argon). In case of exposure, wash affected areas immediately and consult a physician, providing the safety data sheet for reference .

Advanced Research Questions

Q. How does the piperazino moiety influence the compound’s pharmacokinetic properties and target selectivity in drug discovery?

  • The piperazine group enhances water solubility via hydrogen bonding and improves metabolic stability by reducing cytochrome P450 interactions. Its conformational flexibility allows for optimal binding to targets like GPCRs or kinases, as seen in related B2 receptor antagonists . Structure-activity relationship (SAR) studies suggest that substituents on the piperazine ring modulate affinity and off-target effects .

Q. What experimental strategies address contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Dose-Response Calibration: Validate in vitro IC50 values against in vivo pharmacokinetic profiles (e.g., plasma concentration vs. efficacy).
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to in vivo activity discrepancies .
  • Tissue Penetration Studies: Assess blood-brain barrier permeability or tissue-specific accumulation using radiolabeled analogs .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) to prioritize substituents that enhance binding energy.
  • QSAR Modeling: Correlate electronic (Hammett constants) or steric (Taft parameters) properties of substituents with experimental activity data .
  • MD Simulations: Evaluate conformational stability of the piperazino group in binding pockets over nanosecond timescales .

Q. What challenges arise in quantifying trace impurities during HPLC analysis, and how are they resolved?

  • Column Selection: Use C18 columns with sub-2µm particles for high-resolution separation of structurally similar byproducts.
  • Detection Limits: Couple HPLC with charged aerosol detection (CAD) or evaporative light scattering (ELS) to detect non-UV-active impurities .
  • Method Validation: Perform spike-and-recovery experiments to ensure accuracy at low concentrations (e.g., 0.1% impurity detection) .

Methodological Considerations

  • Crystallization Challenges: Slow evaporation from ethanol/water mixtures minimizes disorder in the crystal lattice, critical for reliable XRD data .
  • Handling Hygroscopicity: Store the compound with desiccants (e.g., silica gel) to prevent hydrolysis of the methanone group .
  • Data Reproducibility: Document reaction conditions (e.g., humidity, solvent grade) to mitigate batch-to-batch variability .

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